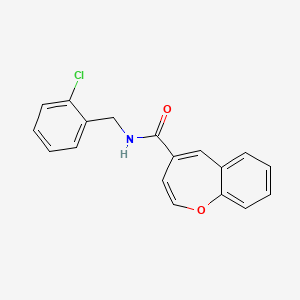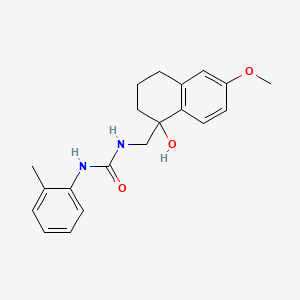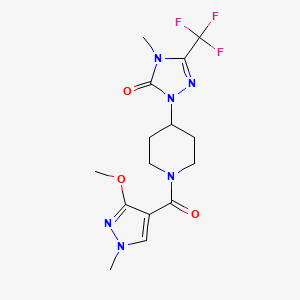
1-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic structures such as pyrazole, piperidine, and triazole. These structures are commonly found in compounds with significant pharmacological potential .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of pyrazole and triazole derivatives can be achieved through the reaction of various starting materials such as oxalates, hydrazine hydrate, and carboxylic acids in the presence of catalysts . The synthesis of complex molecules like the one may involve similar strategies, utilizing key intermediates and optimizing reaction conditions to achieve the desired product.
Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a pyrazole ring, which is known to be a core structure in many pharmacologically active molecules. The methoxy and trifluoromethyl groups attached to the core structure could influence the molecule's electronic properties and, consequently, its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Compounds containing pyrazole and triazole rings are amenable to various chemical reactions, which can be used to further modify the molecule and tailor its properties. For example, the addition-rearrangement reactions of isocyanates with methoxy-substituted pyrans can lead to functionalized piperidones . Similarly, the compound may undergo reactions that allow for the selective modification of its structure to enhance its biological activity or alter its physical and chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its functional groups and molecular geometry. The presence of a methoxy group could affect the compound's solubility and hydrogen bonding capacity, while the trifluoromethyl group could impart lipophilicity, which is often associated with better membrane permeability . The molecular docking studies mentioned in the synthesis of related compounds suggest that these structural features can be crucial for the interaction with biological targets, such as enzymes .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Research on compounds with structural similarities, such as those involving pyrazole, piperidine, and triazole rings, provides insights into synthetic pathways and chemical reactivities. For instance, a study by Kryl'skiĭ et al. (2010) demonstrates three-component condensation involving pyrazole derivatives, offering a foundation for synthesizing complex molecules like the one (Kryl'skiĭ, Shikhaliev, & Chuvashlev, 2010). Similarly, Shevchuk et al. (2012) describe the synthesis of (1H-azol-1-yl)piperidines, which may offer insights into the manipulation of piperidine and azole structures (Shevchuk, Liubchak, Nazarenko, Yurchenko, Volochnyuk, Grygorenko, & Tolmachev, 2012).
Antimicrobial Activities
Compounds containing triazole and pyrazole rings have been explored for their antimicrobial properties. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and assessed their antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Molecular Docking and Biological Activities
Investigations into the biological activities of compounds featuring pyrazole, piperidine, and triazole moieties through molecular docking studies reveal their potential interactions with biological targets. Research by Shim et al. (2002) on the antagonist activities of related compounds provides insights into the design and optimization of molecules for targeted biological effects (Shim, Welsh, Cartier, Edwards, Howlett, 2002).
Eigenschaften
IUPAC Name |
2-[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N6O3/c1-21-8-10(11(19-21)27-3)12(25)23-6-4-9(5-7-23)24-14(26)22(2)13(20-24)15(16,17)18/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWRHUCFRWHORW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine](/img/structure/B2526269.png)
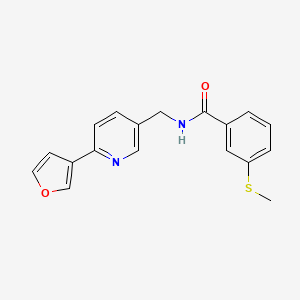

![Methyl 2'-amino-7'-methyl-6'-(3-morpholin-4-ylpropyl)-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2526273.png)
![1-(3,4-Difluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2526274.png)
![5-chloro-N-[2-methyl-4-(morpholin-4-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2526277.png)
![2-Iodo-1,5-dimethyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2526280.png)
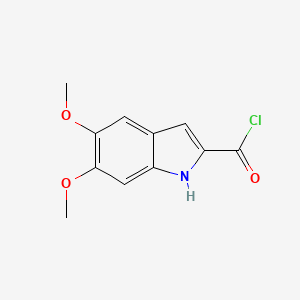
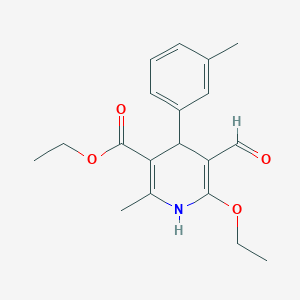
![2-[4-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B2526284.png)
![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2526285.png)

